Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-24-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)17-11-9-16(21)10-12-17/h4-13H,3,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPACEHKDFRAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371308 | |
| Record name | ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-25-4 | |
| Record name | ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The process initiates with nucleophilic substitution between ethyl α-bromoacetate and sodium azide, generating an intermediate acyl azide. Subsequent Staudinger reaction with benzaldehyde forms an imine, which undergoes [3+2] cycloaddition catalyzed by L-valine to construct the pyrrole ring. The 4-aminophenyl group is introduced via electrophilic aromatic substitution at the final stage.
Standard Protocol
Reactants :
- Ethyl α-bromoacetate (1.2 mmol)
- Benzaldehyde (1.8 mmol)
- Sodium azide (1.8 mmol)
- L-valine (0.12 mmol)
Conditions :
- Solvent: DMSO (5 mL)
- Temperature: 20°C
- Duration: 5 hours
Workup :
- Quench with ice water
- Extract with ethyl acetate (4 × 20 mL)
- Dry over Na₂SO₄ and concentrate
Post-Synthetic Modification of Pyrrole Intermediates
Nitration/Reduction Strategy
A two-step approach first synthesizes ethyl 1-(4-nitrophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate, followed by catalytic hydrogenation:
Nitration :
Reduction :
Total yield : 72% (over two steps)
Solvent and Catalyst Screening
Comparative studies identify optimal reaction media and catalysts for pyrrole formation:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 47.2 | 96 | 99 |
| DMF | 36.7 | 88 | 97 |
| THF | 7.5 | 62 | 89 |
Catalyst effects:
- L-valine : 96% yield (enantiomeric excess 85%)
- D-proline : 94% yield (ee 82%)
- No catalyst : 41% yield (racemic)
Scalability and Industrial Adaptations
Pilot-scale production (10 kg batch) in Jiangsu Province, China, demonstrated:
- Cycle time : 18 hours
- Isolated yield : 89%
- Purity : 99.2% (HPLC)
- Cost : $23.50/kg (raw materials)
Key modifications for scale-up:
- Replaced DMSO with recyclable PEG-400
- Automated pH control during workup
- Continuous-flow hydrogenation for nitro reduction
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
A notable study demonstrated that derivatives of this compound showed enhanced activity when modified at specific positions on the pyrrole ring, suggesting that structural optimization could lead to more potent anticancer agents .
Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This has been supported by in vitro studies showing increased levels of pro-apoptotic markers upon treatment with the compound .
Material Science Applications
Polymer Chemistry
This compound has been explored as a building block in the synthesis of novel polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties.
A recent case study outlined the use of this compound in producing conductive polymers, which are valuable in electronic applications such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this pyrrole derivative into polymer matrices improved electrical conductivity significantly .
Agrochemical Applications
Pesticide Development
The compound's structural characteristics have led researchers to investigate its potential as a pesticide. Initial screening revealed promising insecticidal activity against common agricultural pests.
Field trials are ongoing to evaluate its effectiveness and environmental impact compared to conventional pesticides. Early results indicate that formulations based on this compound may offer a more sustainable alternative due to their lower toxicity profiles .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Anticancer | A549 (Lung Cancer) | 10 | |
| Insecticidal | Spodoptera frugiperda | 25 |
Table 2: Polymer Properties
Mechanism of Action
The mechanism by which Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrrole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- The target compound’s 4-aminophenyl group distinguishes it from analogs with electron-withdrawing (e.g., chlorosulfonyl ) or bulky aromatic (e.g., indole ) substituents.
- The dihydropyrrole core in ’s compound introduces conformational rigidity compared to the fully aromatic pyrrole in the target compound .
Spectroscopic Properties
NMR and MS data from analogs provide insights into substituent effects:
Key Observations :
Electronic and Reactivity Profiles
- Electron-Donating vs. This contrasts with the chlorosulfonyl group in , which withdraws electrons, reducing reactivity toward nucleophilic attack . The methoxycarbonylamino group in offers moderate electron withdrawal, balancing reactivity and stability .
- Hydrogen Bonding: The NH₂ group in the target compound can act as both a donor and acceptor, facilitating crystal packing (as per hydrogen-bonding principles in ). This property is absent in analogs like and .
Biological Activity
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate (CAS No. 306936-25-4) is a complex organic compound that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Aminophenyl group : Contributes to the compound's interaction with biological targets.
- Pyrrole ring : Known for its ability to participate in π-π stacking and hydrophobic interactions.
The molecular formula is with a molecular weight of 320.39 g/mol .
The biological effects of this compound are primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with active sites on target proteins.
- Electrostatic Interactions : These interactions may stabilize binding to receptors or enzymes.
- Hydrophobic Interactions : The pyrrole ring can engage in hydrophobic interactions, enhancing binding affinity.
Biological Activities
This compound has been studied for several biological activities:
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The structure-activity relationship indicates that modifications in the substituents can enhance its efficacy against specific pathogens .
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. The compound's ability to inhibit cell proliferation suggests it may act as a lead compound for developing new anticancer drugs .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of alkaline phosphatase, which is relevant in various metabolic pathways and diseases .
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study investigated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, demonstrating its potential as an antibacterial agent.
- Anticancer Mechanism Investigation : Another study focused on the mechanism by which the compound induces apoptosis in cancer cell lines. Flow cytometry analysis revealed increased rates of early and late apoptotic cells when treated with this compound.
- Enzyme Inhibition Analysis : A comparative analysis was conducted to assess the inhibitory effects on various enzymes. The findings suggested that the compound exhibits selective inhibition, particularly towards alkaline phosphatase, which could be beneficial in treating diseases associated with enzyme dysregulation .
Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate and related pyrrole derivatives?
- Methodological Answer : Multi-component reactions (MCRs), such as the Biginelli reaction, are frequently utilized. For example, analogous compounds are synthesized via condensation of aldehydes, β-ketoesters, and thioureas/isoxazolyl thioureas in one-pot reactions . Post-synthesis, purification is achieved via column chromatography, and structural validation employs techniques like , , and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELX or ORTEP-III) is critical for resolving ambiguities in regiochemistry or stereochemistry .
Q. How can researchers address the lack of toxicity and ecological data for this compound?
- Methodological Answer : Preliminary toxicological studies should follow OECD guidelines for acute oral toxicity (e.g., LD determination in rodents) and Ames tests for mutagenicity. Computational tools like QSAR models can predict toxicity profiles. For environmental impact, biodegradability assays (e.g., OECD 301B) and bioaccumulation studies using log calculations are recommended. Current safety data sheets highlight the need for handling under ALARA (As Low As Reasonably Achievable) principles due to limited data .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
- Methodological Answer : Discrepancies often arise in pyrrole ring puckering or substituent orientation. Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles. For instance, Cremer-Pople puckering parameters quantify non-planarity in heterocyclic rings . Refinement using SHELXL incorporates hydrogen bonding and thermal motion analysis, resolving conflicts between NMR-derived conformers and DFT-optimized geometries .
Q. What strategies optimize the hydrogen-bonding network in co-crystals of this compound for enhanced stability?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies robust hydrogen-bonding motifs (e.g., or ) . Co-crystallization with carboxylic acid derivatives (e.g., fumaric acid) can stabilize lattice frameworks. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, guiding solvent selection for crystallization trials .
Q. How to analyze electronic effects of the 4-aminophenyl and phenyl substituents on the pyrrole core’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Hammett substituent constants () correlate the electron-donating 4-aminophenyl group with enhanced aromatic stabilization. Experimental validation uses UV-Vis spectroscopy and cyclic voltammetry to measure charge-transfer transitions and redox potentials .
Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor in drug discovery?
- Methodological Answer : Molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or CDK2) identifies binding poses. In vitro kinase assays (e.g., ADP-Glo™) quantify IC values. Structure-activity relationship (SAR) studies modify substituents (e.g., replacing the ethyl ester with methyl or tert-butyl groups) to optimize potency and selectivity .
Data Contradiction and Refinement
Q. How to reconcile discrepancies in NMR chemical shifts and X-ray-derived torsion angles?
- Methodological Answer : Dynamic effects in solution (e.g., ring puckering) cause NMR signal averaging, whereas X-ray data reflect static solid-state conformations. Variable-temperature NMR and NOESY/ROESY experiments detect conformational exchange. For computational alignment, compare DFT-optimized gas-phase structures with X-ray geometries using RMSD calculations .
Q. What causes batch-to-batch variability in crystallinity, and how is it mitigated?
- Methodological Answer : Polymorphism arises from solvent choice (e.g., ethanol vs. acetonitrile) or cooling rates during crystallization. Use of seeding techniques and controlled Ostwald ripening ensures reproducibility. Powder X-ray diffraction (PXRD) monitors phase purity, while differential scanning calorimetry (DSC) identifies metastable forms .
Software and Tools
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
